molecular formula C17H18N2O2 B298504 3-(4-methoxyphenyl)-2,2-dimethyl-2,3-dihydroquinazolin-4(1H)-one

3-(4-methoxyphenyl)-2,2-dimethyl-2,3-dihydroquinazolin-4(1H)-one

Cat. No. B298504
M. Wt: 282.34 g/mol
InChI Key: RPLFBIOEIFQSEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-methoxyphenyl)-2,2-dimethyl-2,3-dihydroquinazolin-4(1H)-one, also known as DMQX, is a synthetic compound that belongs to the family of quinazoline derivatives. It has been extensively studied for its potential use as a research tool in neuroscience, specifically in the field of ionotropic glutamate receptors.

Mechanism of Action

3-(4-methoxyphenyl)-2,2-dimethyl-2,3-dihydroquinazolin-4(1H)-one acts as a competitive antagonist of the AMPA receptor, binding to the receptor site and preventing the binding of the endogenous neurotransmitter glutamate. This results in the inhibition of excitatory synaptic transmission and a decrease in neuronal activity.
Biochemical and Physiological Effects:
3-(4-methoxyphenyl)-2,2-dimethyl-2,3-dihydroquinazolin-4(1H)-one has been shown to have a potent inhibitory effect on the AMPA receptor, with a reported IC50 value of 20 nM. This makes it a valuable tool for researchers to investigate the role of AMPA receptors in various physiological and pathological processes.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-(4-methoxyphenyl)-2,2-dimethyl-2,3-dihydroquinazolin-4(1H)-one is its high potency and selectivity for the AMPA receptor, making it a valuable tool for researchers to study the function of these receptors. However, one limitation of 3-(4-methoxyphenyl)-2,2-dimethyl-2,3-dihydroquinazolin-4(1H)-one is its short half-life, which requires frequent administration in experiments.

Future Directions

There are several potential future directions for research involving 3-(4-methoxyphenyl)-2,2-dimethyl-2,3-dihydroquinazolin-4(1H)-one. One direction is the development of more potent and selective AMPA receptor antagonists for use in drug development. Another direction is the investigation of the role of AMPA receptors in various neurological disorders, such as Alzheimer's disease and epilepsy. Finally, the use of 3-(4-methoxyphenyl)-2,2-dimethyl-2,3-dihydroquinazolin-4(1H)-one in combination with other drugs or therapies may provide new insights into the treatment of these disorders.

Synthesis Methods

3-(4-methoxyphenyl)-2,2-dimethyl-2,3-dihydroquinazolin-4(1H)-one can be synthesized through a multistep process starting from 3,4-dimethoxyaniline and 2,3-butanedione. The synthesis involves several reactions, including condensation, cyclization, and oxidation. The final product is obtained as a white crystalline powder with a high degree of purity.

Scientific Research Applications

3-(4-methoxyphenyl)-2,2-dimethyl-2,3-dihydroquinazolin-4(1H)-one has been widely used as a research tool to study the function and properties of ionotropic glutamate receptors, specifically the AMPA subtype. These receptors play a crucial role in synaptic transmission and plasticity, making them a promising target for drug development in various neurological disorders.

properties

Product Name

3-(4-methoxyphenyl)-2,2-dimethyl-2,3-dihydroquinazolin-4(1H)-one

Molecular Formula

C17H18N2O2

Molecular Weight

282.34 g/mol

IUPAC Name

3-(4-methoxyphenyl)-2,2-dimethyl-1H-quinazolin-4-one

InChI

InChI=1S/C17H18N2O2/c1-17(2)18-15-7-5-4-6-14(15)16(20)19(17)12-8-10-13(21-3)11-9-12/h4-11,18H,1-3H3

InChI Key

RPLFBIOEIFQSEL-UHFFFAOYSA-N

SMILES

CC1(NC2=CC=CC=C2C(=O)N1C3=CC=C(C=C3)OC)C

Canonical SMILES

CC1(NC2=CC=CC=C2C(=O)N1C3=CC=C(C=C3)OC)C

solubility

8.3 [ug/mL]

Origin of Product

United States

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